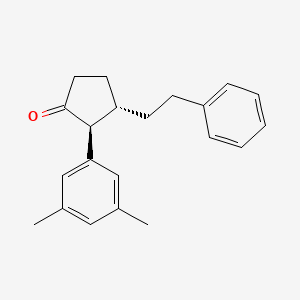
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol is an organic compound that belongs to the class of benzothiadiazoles
Méthodes De Préparation
The synthesis of (4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the use of benzo[c][1,2,5]thiadiazole as a core structure, which is then modified through various chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential use in bioimaging and as a fluorescent probe for detecting biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with electron-rich and electron-deficient sites, making it an effective electron donor or acceptor. This property is particularly useful in applications such as organic electronics and photovoltaics, where efficient charge transfer is essential[4][4].
Comparaison Avec Des Composés Similaires
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol can be compared with other similar compounds such as:
4,7-Dibromo-2,1,3-benzothiadiazole: Known for its use in the synthesis of light-emitting diodes and conducting polymers.
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Used as a fluorescent sensor and in photovoltaic applications.
The uniqueness of this compound lies in its specific structural features that allow for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
630130-87-9 |
|---|---|
Formule moléculaire |
C12H14O2S |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
[5-(hydroxymethyl)-4-thiatricyclo[5.2.2.02,6]undeca-2,5,8-trien-3-yl]methanol |
InChI |
InChI=1S/C12H14O2S/c13-5-9-11-7-1-2-8(4-3-7)12(11)10(6-14)15-9/h1-2,7-8,13-14H,3-6H2 |
Clé InChI |
ARSLQGYHRXMLHF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC1C3=C(SC(=C23)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
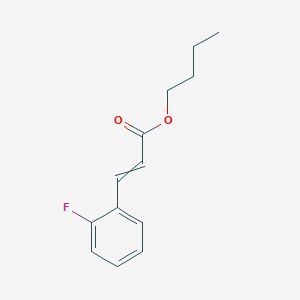
![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)
![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)
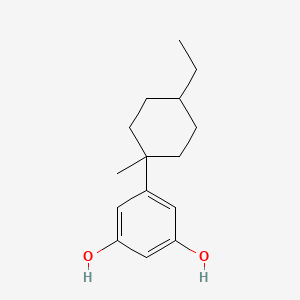
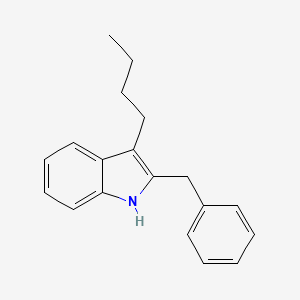
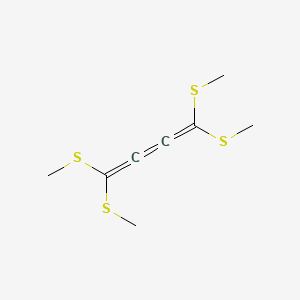
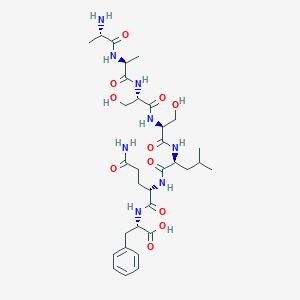
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)

![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
